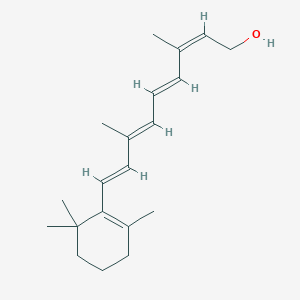

13-cis-Retinol

Description

This compound has been reported in Pandalus borealis and Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-HWCYFHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317301 | |

| Record name | 13-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-cis Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2052-63-3 | |

| Record name | 13-cis-Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-cis-Retinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINOL, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J72YRO1DWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-cis Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 13-cis-Retinol in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-cis-retinoic acid (isotretinoin), a retinoid derivative of vitamin A, is a highly effective therapeutic agent, particularly in the treatment of severe acne. Its clinical efficacy stems from a complex interplay with various cellular pathways, primarily through its conversion to the more biologically active all-trans-retinoic acid (ATRA). This technical guide provides a comprehensive overview of the molecular mechanisms of 13-cis-retinoic acid, detailing its effects on cellular proliferation, differentiation, apoptosis, and lipid synthesis. Particular focus is given to its action in sebocytes, the primary target in acne therapy. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and provides visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including vision, immune function, and cellular growth and differentiation.[1] The biological effects of retinoids are primarily mediated by their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] 13-cis-retinoic acid is a naturally occurring retinoid that exhibits potent pharmacological effects, most notably the inhibition of sebum production.[3] While it has a lower binding affinity for RARs and RXRs compared to its isomer, all-trans-retinoic acid (ATRA), its therapeutic efficacy is largely attributed to its intracellular isomerization to ATRA.[4][5] This guide will dissect the cellular and molecular mechanisms that underpin the action of 13-cis-retinoic acid.

Intracellular Metabolism and Nuclear Receptor Interaction

The primary mechanism of action of 13-cis-retinoic acid involves its conversion to ATRA, which then acts as a ligand for nuclear retinoid receptors.

Isomerization to All-trans-Retinoic Acid (ATRA)

In target cells, particularly sebocytes, 13-cis-retinoic acid undergoes significant intracellular isomerization to ATRA.[4] This conversion is a critical step, as ATRA is a much more potent activator of RARs. Studies have shown that in cultured SZ95 sebocytes, treatment with 13-cis-retinoic acid leads to 2- to 15-fold higher intracellular levels of ATRA between 12 and 72 hours.[4] In contrast, the reverse isomerization from ATRA to 13-cis-retinoic acid occurs to a much lesser extent.[4] This selective conversion in sebocytes may explain the targeted efficacy of 13-cis-retinoic acid in acne treatment.[4] The enzymatic machinery responsible for this isomerization is not fully elucidated but is believed to be under enzymatic control.[6]

Binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

ATRA, the active metabolite of 13-cis-retinoic acid, binds with high affinity to RARs (RARα, RARβ, and RARγ).[2] RARs form heterodimers with RXRs, and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[7] 13-cis-retinoic acid itself has a much lower affinity for RARs and does not bind to RXRs.[2][8] The binding of ATRA to the RAR-RXR heterodimer induces a conformational change, leading to the recruitment of coactivators and the initiation of gene transcription.[7]

The following diagram illustrates the intracellular conversion of 13-cis-retinoic acid and its subsequent interaction with the nuclear receptor signaling pathway.

Cellular Effects of 13-cis-Retinoic Acid

The downstream effects of 13-cis-retinoic acid, mediated primarily through ATRA and RAR/RXR signaling, are multifaceted and impact several key cellular processes in sebocytes.

Inhibition of Sebocyte Proliferation and Cell Cycle Arrest

13-cis-retinoic acid is a potent inhibitor of sebocyte proliferation.[9] This effect is both dose- and time-dependent.[9] The inhibition of proliferation is associated with cell cycle arrest, characterized by an increased expression of the cyclin-dependent kinase inhibitor p21 and a decreased expression of cyclin D1.[3][10] p21 plays a crucial role in halting the cell cycle at the G1/S transition, and its upregulation by 13-cis-retinoic acid contributes to the observed anti-proliferative effect.[10]

The following diagram illustrates the proposed mechanism of 13-cis-retinoic acid-induced cell cycle arrest.

Induction of Apoptosis in Sebocytes

In addition to inhibiting proliferation, 13-cis-retinoic acid induces apoptosis, or programmed cell death, in sebocytes.[3] This apoptotic effect is a key contributor to the reduction in sebaceous gland size observed during treatment. The induction of apoptosis is evidenced by increased TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)-positive cells, Annexin V staining, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3][10] Interestingly, some studies suggest that this pro-apoptotic effect may be independent of RAR activation, as it is not blocked by a pan-RAR antagonist.[3][10]

The following diagram outlines the key events in 13-cis-retinoic acid-induced apoptosis in sebocytes.

Regulation of Sebum Production

13-cis-retinoic acid is the most potent known inhibitor of sebum production.[3] This effect is achieved through a combination of decreased sebocyte proliferation, induction of apoptosis, and direct inhibition of lipid synthesis.[9] Studies have shown that 13-cis-retinoic acid significantly reduces the incorporation of acetate into lipids, indicating a direct effect on lipogenesis.[9] Specifically, it decreases the synthesis of triglycerides, wax esters, and free fatty acids, while squalene synthesis remains largely unaffected.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of 13-cis-retinoic acid.

Table 1: Effect of 13-cis-Retinoic Acid on Sebocyte Proliferation

| Parameter | Cell Line | Concentration | Duration | Result | Reference |

| IC50 | Human Sebocytes | 10⁻⁵ M | 7 days | 50% inhibition of proliferation | [9] |

| IC50 | Human Sebocytes | 10⁻⁶ M | 14 days | 50% inhibition of proliferation | [9] |

| Cell Count Reduction | SEB-1 Sebocytes | 0.1 µM | 48 hours | 19% decrease | [10] |

| Cell Count Reduction | SEB-1 Sebocytes | 0.5 µM | 48 hours | 22% decrease | [10] |

| Cell Count Reduction | SEB-1 Sebocytes | 1 µM | 48 hours | 30% decrease | [10] |

| Cell Count Reduction | SEB-1 Sebocytes | 0.1 µM | 72 hours | 19% decrease | [10] |

| Cell Count Reduction | SEB-1 Sebocytes | 0.5 µM | 72 hours | 43% decrease | [10] |

| Cell Count Reduction | SEB-1 Sebocytes | 1 µM | 72 hours | 39% decrease | [10] |

| Proliferation Inhibition | SZ95 Sebocytes | 10⁻⁷ M | 9 days | 30-40% inhibition | [4][5] |

Table 2: Effect of 13-cis-Retinoic Acid on Apoptosis in Sebocytes

| Parameter | Model | Concentration | Duration | Result | Reference |

| TUNEL-positive cells | Patient Sebaceous Glands | In vivo treatment | 1 week | 4-fold increase (from 13.9% to 45.9%) | [11][12] |

| Cleaved Caspase-3 | SEB-1 Sebocytes | 0.1 µM | 48 hours | 3.58-fold increase | [10] |

| Cleaved Caspase-3 | SEB-1 Sebocytes | 1 µM | 48 hours | 3.33-fold increase | [10] |

Table 3: Effect of 13-cis-Retinoic Acid on Cell Cycle Proteins in Sebocytes

| Protein | Cell Line | Concentration | Duration | Result | Reference |

| p21 | SEB-1 Sebocytes | 0.1 µM | 48 hours | 2.64-fold increase | [10] |

| p21 | SEB-1 Sebocytes | 1 µM | 48 hours | 3.13-fold increase | [10] |

| p21 | SEB-1 Sebocytes | 0.1 µM | 72 hours | 1.47-fold increase | [10] |

| p21 | SEB-1 Sebocytes | 1 µM | 72 hours | 2.27-fold increase | [10] |

| p21 | SEB-1 Sebocytes | 10 µM | 72 hours | 3.01-fold increase | [10] |

| Cyclin D1 | SEB-1 Sebocytes | 0.1, 1, 10 µM | 72 hours | Significant decrease | [10] |

Table 4: Effect of 13-cis-Retinoic Acid on Lipid Synthesis in Sebocytes

| Parameter | Model | Concentration | Result | Reference |

| Acetate Incorporation into Lipids | Cultured Human Sebocytes | Not specified | 48.2% reduction | [9] |

| Triglyceride Synthesis | Cultured Human Sebocytes | Not specified | Markedly decreased | [9] |

| Wax/Stearyl Ester Synthesis | Cultured Human Sebocytes | Not specified | Markedly decreased | [9] |

| Free Fatty Acid Synthesis | Cultured Human Sebocytes | Not specified | Markedly decreased | [9] |

| Squalene Synthesis | Cultured Human Sebocytes | Not specified | Uninfluenced | [9] |

| Cholesterol Synthesis | Cultured Human Sebocytes | Not specified | Slightly increased | [9] |

Table 5: Binding Affinities (Kd) of Retinoids to Nuclear Receptors

| Ligand | Receptor | Kd (nM) | Reference |

| all-trans-Retinoic Acid | RARs | 0.2 - 0.7 | [2] |

| 9-cis-Retinoic Acid | RARs | 0.2 - 0.7 | [2] |

| 9-cis-Retinoic Acid | RXRs (α, β, γ) | 14.1 - 18.3 | [2] |

| 13-cis-Retinoic Acid | RARs/RXRs | No significant binding | [2][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

HPLC Analysis of 13-cis-Retinoic Acid and its Isomers in Cell Culture

Objective: To quantify the intracellular concentrations of 13-cis-retinoic acid and its isomers, particularly all-trans-retinoic acid.

Materials:

-

Cultured sebocytes (e.g., SZ95 or SEB-1)

-

13-cis-retinoic acid and all-trans-retinoic acid standards

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Solvents: Acetonitrile, methanol, water, acetic acid (HPLC grade)

-

Extraction solvent: Hexane:isopropanol (3:2, v/v)

-

Internal standard (e.g., retinyl acetate)

-

Centrifuge, evaporator

Procedure:

-

Cell Culture and Treatment: Plate sebocytes and treat with desired concentrations of 13-cis-retinoic acid for specified time periods.

-

Cell Lysis and Extraction:

-

Wash cells with ice-cold PBS.

-

Scrape cells in methanol and transfer to a glass tube.

-

Add internal standard.

-

Add extraction solvent and vortex vigorously.

-

Centrifuge to separate the phases.

-

Collect the organic (upper) phase.

-

Evaporate the solvent under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the retinoids using a gradient elution with a mobile phase consisting of acetonitrile, water, and acetic acid.

-

Detect the retinoids using a UV detector at a wavelength of 340 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 13-cis-retinoic acid and all-trans-retinoic acid standards.

-

Determine the concentration of each isomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation in apoptotic sebocytes.

Materials:

-

Cultured sebocytes treated with 13-cis-retinoic acid

-

TUNEL assay kit (commercially available)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat sebocytes on coverslips (for microscopy) or in plates (for flow cytometry).

-

Wash cells with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells with fixation solution for 1 hour at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash with PBS.

-

-

TUNEL Staining:

-

Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP).

-

-

Detection:

-

For fluorescence microscopy, mount the coverslips and visualize the cells. Apoptotic cells will show bright nuclear fluorescence.

-

For flow cytometry, analyze the cells to quantify the percentage of TUNEL-positive cells.

-

Western Blot for p21 and Cyclin D1

Objective: To determine the protein expression levels of p21 and cyclin D1 in sebocytes treated with 13-cis-retinoic acid.

Materials:

-

Cultured sebocytes treated with 13-cis-retinoic acid

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against p21 and cyclin D1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody (anti-p21 or anti-cyclin D1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Quantification:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The mechanism of action of 13-cis-retinoic acid is complex and multifaceted, primarily driven by its intracellular conversion to the more potent ATRA. This active metabolite then modulates gene expression through the RAR/RXR nuclear receptor pathway, leading to a cascade of cellular events in sebocytes. These include the inhibition of proliferation via cell cycle arrest, the induction of apoptosis, and the direct suppression of lipid synthesis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate cellular pathways influenced by 13-cis-retinoic acid and to explore the development of novel therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the enzymatic control of 13-cis-retinoic acid isomerization and the precise molecular players in its RAR-independent apoptotic signaling.

References

- 1. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid in rat conceptal homogenates. Evidence for catalysis by a conceptal isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. Neutrophil gelatinase–associated lipocalin mediates 13-cis retinoic acid–induced apoptosis of human sebaceous gland cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of 13-cis-Retinol in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-retinol is a naturally occurring geometric isomer of vitamin A (all-trans-retinol) in mammals. While all-trans-retinoic acid is the most biologically active form of vitamin A, regulating a vast array of cellular processes, the roles of other isomers, including 13-cis-retinoids, are of increasing interest. 13-cis-retinoic acid (isotretinoin) is a well-known pharmaceutical agent for the treatment of severe acne and certain cancers, and its precursor, this compound, is the primary focus of this guide. Understanding the endogenous biosynthesis of this compound is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting retinoid metabolism. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in mammals, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Core Biosynthesis Pathway

The biosynthesis of this compound in mammals is a multi-step process that begins with the dietary intake of carotenoids, primarily β-carotene. The pathway involves a series of enzymatic reactions, including cleavage, isomerization, and reduction/oxidation steps. The key enzymatic reaction leading to the formation of this compound is the isomerization of an all-trans-retinyl ester.

The proposed core pathway is as follows:

-

β-Carotene Cleavage: Dietary β-carotene is absorbed in the intestine and cleaved by the enzyme β-carotene 15,15'-monooxygenase (BCO1) to yield two molecules of all-trans-retinal.[1]

-

Reduction to all-trans-retinol: All-trans-retinal is then reduced to all-trans-retinol by retinol dehydrogenases (RDHs).[2]

-

Esterification to all-trans-retinyl esters: All-trans-retinol is esterified to all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). These esters serve as the primary storage form of vitamin A in tissues like the liver.[3]

-

Isomerization to this compound: The key step involves the enzymatic conversion of all-trans-retinyl esters to this compound. This reaction is catalyzed by the enzyme all-trans-retinyl ester 13-cis-isomerohydrolase (also referred to as 13cIMH), a homolog of RPE65.[4] This enzyme hydrolyzes the ester bond and concurrently isomerizes the all-trans-retinoid backbone to the 13-cis configuration.[4]

-

Oxidation to 13-cis-retinoic acid: this compound can be further oxidized to 13-cis-retinal by retinol dehydrogenases (RDHs), and subsequently to 13-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[5][6]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, species, and experimental conditions.

Table 1: β-Carotene 15,15'-Monooxygenase (BCO1)

| Species | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human (recombinant) | β-Carotene | 17.2 | 197.2 | ~8 | ~4.65 x 105 | [7] |

| Human (recombinant) | α-Carotene | 23.5 | 105.6 | - | - | [7] |

| Human (recombinant) | β-Cryptoxanthin | 28.1 | 98.6 | - | - | [7] |

Table 2: all-trans-Retinyl ester 13-cis-isomerohydrolase (13cIMH)

| Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Zebrafish (purified) | all-trans-Retinyl ester | 2.6 | 4.4 x 10-4 | [4] |

Table 3: Retinol Dehydrogenases (RDHs) with this compound

| Enzyme | Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| RDH13 | Human | This compound | - | - | [8] |

| RDH (general) | Bovine | This compound | - | - | [1] |

Note: Specific kinetic data for mammalian RDHs with this compound is limited in the literature.

Table 4: Retinaldehyde Dehydrogenases (RALDHs) with 13-cis-Retinal

| Enzyme | Species | Substrate | Km (µM) | Vmax/Km | Reference |

| RALDH2 (ALDH1A2) | Human | 13-cis-Retinal | ~2.5 | Same as all-trans | [6] |

| RALDH4 | Mouse | 13-cis-Retinal | - | 8.24 | [5] |

| RALDH3 | Mouse | 13-cis-Retinal | No activity | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: In Vitro Assay for all-trans-Retinyl ester 13-cis-isomerohydrolase (13cIMH) Activity

This protocol is adapted from the characterization of RPE65, a homolog of 13cIMH.[9]

1. Materials:

-

Cell lysate or purified enzyme preparation containing 13cIMH.

-

all-trans-[3H]-retinol (as a precursor for the substrate).

-

Lecithin:retinol acyltransferase (LRAT) source (if not co-expressed with 13cIMH).

-

Reaction Buffer: 10 mM Bis-Tris propane (BTP), pH 8.0, containing 100 mM NaCl.

-

Bovine Serum Albumin (BSA).

-

Cellular Retinaldehyde-Binding Protein (CRALBP) (optional, can enhance product detection).

-

Dimethylformamide (DMF).

-

Hexane.

-

Methanol.

-

Scintillation cocktail.

2. Procedure:

-

Prepare the substrate: Dry down an appropriate amount of all-trans-[3H]-retinol under a stream of argon and resuspend in DMF to the desired stock concentration.

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

250 µg of total cell lysate (or an appropriate amount of purified enzyme).

-

Reaction buffer to a final volume of 200 µL.

-

0.5% BSA.

-

25 µM CRALBP (optional).

-

-

Initiate the reaction by adding 2 µL of the all-trans-[3H]-retinol stock solution. If LRAT is not endogenously present, the substrate should be all-trans-[3H]-retinyl ester.

-

Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 2 volumes of methanol.

-

Extract the retinoids by adding 4 volumes of hexane and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper hexane phase.

-

Dry the hexane extract under a stream of argon.

-

Resuspend the dried retinoids in a small volume of hexane for HPLC analysis.

3. Analysis:

-

Analyze the extracted retinoids by normal-phase HPLC (see Protocol 2) coupled with a radiodetector to quantify the formation of [3H]-13-cis-retinol.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Retinoid Isomers

This protocol provides a general method for the separation and quantification of retinoid isomers, including this compound.[10][11]

1. Materials:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

Normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 99.6:0.4 v/v). The exact ratio may need optimization depending on the column and specific isomers of interest.

-

Retinoid standards (all-trans-retinol, this compound, etc.).

-

Hexane (HPLC grade).

-

2-Propanol (HPLC grade).

2. Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.5-2.0 mL/min) until a stable baseline is achieved.

-

Prepare standard solutions of the retinoids of interest in hexane at known concentrations.

-

Inject a known volume (e.g., 20 µL) of the standard solutions to determine their retention times and generate a standard curve for quantification.

-

Inject the resuspended sample extract from Protocol 1.

-

Monitor the elution of retinoids at a suitable wavelength, typically around 325 nm for retinols.

3. Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the amount of each retinoid isomer by integrating the peak area and using the standard curve.

Regulation and Cellular Localization

The biosynthesis of this compound is a regulated process, influenced by substrate availability and the expression of the key enzymes.

-

BCO1 Regulation: The expression of BCO1 is regulated by dietary factors, including vitamin A status and β-carotene intake.[12][13] High levels of retinoic acid can lead to a feedback inhibition of BCO1 expression.[13] Transcriptional regulation of BCO1 involves transcription factors such as HNF-1α and HNF-4α.[14]

-

Subcellular Localization: The enzymes involved in this pathway are localized to specific subcellular compartments.

-

BCO1: Primarily located in the cytoplasm of enterocytes and hepatocytes.[15]

-

LRAT: An integral membrane protein of the endoplasmic reticulum (ER).[3]

-

13cIMH: Found to be a membrane-associated protein.[4]

-

RDHs and RALDHs: These enzymes are found in various compartments, including the ER, mitochondria, and cytosol, with specific localizations depending on the particular isoform.[11][16]

-

Conclusion

The biosynthesis of this compound in mammals is an emerging area of research with significant implications for both basic science and medicine. The identification of the key enzyme, all-trans-retinyl ester 13-cis-isomerohydrolase, has provided a crucial piece of the puzzle. This technical guide has outlined the core pathway, provided available quantitative data, and presented detailed experimental protocols to facilitate further investigation in this field. Future research should focus on a more comprehensive characterization of the kinetic properties of the enzymes involved, particularly the retinol and retinaldehyde dehydrogenases acting on 13-cis substrates, and on elucidating the full spectrum of physiological and pathological roles of endogenously synthesized this compound. A deeper understanding of this pathway will undoubtedly open new avenues for therapeutic interventions in a variety of diseases.

References

- 1. Substrate specificities and 13-cis-retinoic acid inhibition of human, mouse and bovine cis-retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Human Enzyme That Converts Dietary Provitamin A Carotenoids to Vitamin A Is a Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytosolic retinoid dehydrogenases govern ubiquitous metabolism of retinol to retinaldehyde followed by tissue-specific metabolism to retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulatory mechanisms of Beta-carotene and BCMO1 in adipose tissues: A gene enrichment-based bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-carotene regulates expression of β-carotene 15,15'-monoxygenase in human alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and dietary regulation of beta,beta-carotene 15,15'-monooxygenase 1 (BCMO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Competitive regulation of human intestinal β-carotene 15,15'-monooxygenase 1 (BCMO1) gene expression by hepatocyte nuclear factor (HNF)-1α and HNF-4α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Localization of retinaldehyde dehydrogenases and retinoid binding proteins to sustentacular cells, glia, Bowman's gland cells and stroma: potential sites of retinoic acid synthesis in the postnatal rat olfactory organ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

A Deep Dive into the Biological Nuances of 13-cis-Retinol and its Retinoid Counterparts

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the intricate biological functions of 13-cis-retinol in comparison to other prominent retinoids. Delving into its metabolic pathways, receptor interactions, and functional outcomes, this document provides a comprehensive overview for researchers and professionals in the field of drug development and molecular biology.

Introduction: The Retinoid Family and the Significance of Stereoisomers

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including vision, embryonic development, cellular differentiation, and immune function. Their biological activity is predominantly mediated by their acid forms, such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, which act as ligands for nuclear receptors. The specific stereochemistry of the polyene chain of retinoids dramatically influences their biological activity, with subtle changes in isomerism leading to significant differences in receptor binding, metabolism, and overall physiological effect. This guide focuses on the unique biological profile of this compound and its distinction from other key retinoid isomers.

Metabolism and Bioactivation: A Comparative Overview

The biological activity of retinols is contingent on their conversion to their corresponding acid forms. This metabolic cascade involves a series of enzymatic oxidation steps.

Key Metabolic Enzymes and their Substrate Preferences:

-

Lecithin:retinol acyltransferase (LRAT): This enzyme is responsible for the esterification of retinol, a crucial step for its storage in tissues. While all-trans-retinol is the preferred substrate for LRAT, the enzyme's activity with other isomers is less characterized.

-

Retinol Dehydrogenases (RDHs) and Retinal Dehydrogenases (RALDHs): These enzymes catalyze the two-step oxidation of retinol to retinoic acid. The substrate specificity of these dehydrogenases is a critical determinant of the biological activity of different retinol isomers.

While all-trans-retinol is readily metabolized to the highly active all-trans-retinoic acid (ATRA), the metabolic fate of this compound is more complex. Evidence suggests that this compound can be a precursor to 13-cis-retinoic acid, which is considered a pro-drug that can isomerize to the more active ATRA intracellularly[1][2]. This isomerization is a key factor in the therapeutic effects of orally administered 13-cis-retinoic acid (isotretinoin) in dermatology[2].

A novel enzyme, 13-cis isomerohydrolase (13cIMH), has been identified that exclusively generates this compound from all-trans-retinyl esters, suggesting a specific enzymatic pathway for the production of this isomer[3].

Metabolic Pathway of Retinoids

Caption: Metabolic conversion pathways of dietary retinoids to active forms.

Receptor Binding and Signaling

The biological effects of retinoids are primarily mediated through their interaction with two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription[4][5].

All-trans-retinoic acid is a high-affinity ligand for RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs. In contrast, 13-cis-retinoic acid exhibits a significantly lower binding affinity for RARs and does not bind to RXRs[6][7]. This poor receptor binding suggests that the biological activity of 13-cis-retinoids is largely dependent on their conversion to more active isomers like ATRA[2][8]. While all-trans-retinol itself has been shown to bind to RARs, its affinity is considerably lower than that of ATRA[9]. The binding affinity of this compound for nuclear receptors has not been extensively characterized but is presumed to be very low.

Retinoid Signaling Pathway

Caption: Simplified overview of the canonical retinoid signaling pathway.

Comparative Biological Functions

Role in Vision

The visual cycle relies on the conversion of all-trans-retinol to 11-cis-retinal, the chromophore of rhodopsin. While 13-cis-retinoic acid has been shown to inhibit the visual cycle, potentially leading to night blindness, the direct role of this compound in this process is less clear[10][11][12]. Some studies suggest that certain retinol dehydrogenases can utilize cis-retinols as substrates, but the efficiency is generally lower than with all-trans-retinol[1][13].

Gene Regulation and Cellular Differentiation

The ability of retinoids to induce gene expression and promote cellular differentiation is central to their therapeutic applications. While ATRA is a potent inducer of gene expression through RAR activation, the effects of 13-cis-retinoic acid are often weaker and delayed, consistent with its pro-drug nature[8]. Studies on neuroblastoma and squamous cell carcinoma cell lines have shown that both 13-cis- and all-trans-retinoic acid can inhibit cell proliferation, but their efficacy can vary between cell lines[10][14][15]. The gene expression changes induced by 13-cis-retinoic acid are thought to be at least partially mediated by its conversion to ATRA[8]. The direct effects of this compound on gene expression have not been extensively studied but are likely to be minimal without conversion to its acid form.

Quantitative Data Summary

The following tables summarize available quantitative data for the interaction of various retinoids with key proteins in their metabolic and signaling pathways.

Table 1: Binding Affinities of Retinoids to Cellular Retinoid-Binding Proteins (CRBPs)

| Retinoid | CRBP I (Kd, nM) | CRBP II (Kd, nM) | CRBP IV (Kd, nM) |

| all-trans-Retinol | ~2 | ~10-100 | - |

| 9-cis-Retinol | 11 | 68 | Similar to atROL |

| This compound | - | - | Similar to atROL |

| all-trans-Retinal | 9 | 11 | - |

| 9-cis-Retinal | 8 | 5 | - |

| 13-cis-Retinal | Not an efficient substrate | Not an efficient substrate | - |

| all-trans-Retinoic Acid | No significant binding | No significant binding | No significant binding |

| 9-cis-Retinoic Acid | No significant binding | No significant binding | No significant binding |

| 13-cis-Retinoic Acid | No significant binding | No significant binding | No significant binding |

Data compiled from various sources, including[9][16][17]. Note: Kd values can vary depending on the experimental method.

Table 2: Enzyme Kinetics for Retinoid Metabolism

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Notes |

| 13-cis Isomerohydrolase (13cIMH) | all-trans-Retinyl Ester | 2.6 | 4.4 x 10⁻⁴ s⁻¹ | Exclusively produces this compound[3]. |

| Retinal Dehydrogenase (RALDH3) | all-trans-Retinal | - | 77.9 (Vmax/Km) | No activity with 9-cis or 13-cis-retinal[18]. |

| Retinal Dehydrogenase (RALDH4) | 9-cis-Retinal | - | 27.4 (Vmax/Km) | Lower activity with 13-cis-retinal (Vmax/Km = 8.24)[18]. |

| Retinal Dehydrogenase (Rat Liver) | 9-cis-Retinal | 5.2 (K₀.₅) | 1.5 (Vmax/K₀.₅) | Allosteric kinetics[4]. |

| Retinal Dehydrogenase (Rat Liver) | all-trans-Retinal | 1.6 (K₀.₅) | 2.1 (Vmax/K₀.₅) | Allosteric kinetics[4]. |

| Cytochrome P450 3A4 (CYP3A4) | 13-cis-Retinoic Acid | 12.3 (HLM) | 11.81 (Vmax, HLM) | Major enzyme for 4-oxo-13-cis-RA formation[3]. |

HLM: Human Liver Microsomes. Data compiled from[3][4][18].

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Retinoid Isomer Separation

This protocol outlines a method for the simultaneous analysis of various retinoid isomers from biological samples.

Experimental Workflow for HPLC Analysis

Caption: General workflow for preparing biological samples for HPLC analysis of retinoids.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.

-

For plasma or serum, proceed directly to extraction.

-

Protect all samples from light and heat to prevent isomerization and degradation.

-

-

Extraction:

-

Perform a liquid-liquid extraction using a solvent system such as hexane:isopropanol or diethyl ether.

-

Add an internal standard (e.g., retinyl acetate) for quantification.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of methanol, water, and an acidic buffer (e.g., sodium acetate) is commonly used[19][20]. A typical isocratic mobile phase could be 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2)[19].

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: Use a UV detector set at 325 nm for retinols and 340-350 nm for retinoic acids. A fluorescence detector can also be used for enhanced sensitivity for retinol (Excitation: 325-330 nm, Emission: 470-480 nm)[6][19].

-

-

Quantification:

-

Generate standard curves for each retinoid isomer of interest using known concentrations.

-

Calculate the concentration of each isomer in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

In Vitro Transcription Assay

This assay is used to assess the ability of retinoids to activate gene transcription through nuclear receptors.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.

-

Co-transfect the cells with:

-

An expression vector for the retinoid receptor of interest (e.g., RARα).

-

A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

-

Retinoid Treatment:

-

After transfection, treat the cells with varying concentrations of the retinoid to be tested (e.g., this compound, all-trans-retinol) and appropriate vehicle controls.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the retinoid concentration to determine the dose-response relationship and calculate the EC₅₀ value.

-

Competitive Binding Assay

This assay measures the binding affinity of a test compound to a specific receptor by competing with a radiolabeled or fluorescently tagged ligand.

Methodology:

-

Receptor Preparation:

-

Prepare a source of the receptor, such as nuclear extracts from cells overexpressing the receptor or purified recombinant receptor protein.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled or fluorescently tagged ligand (e.g., [³H]-all-trans-retinoic acid).

-

Add increasing concentrations of the unlabeled competitor retinoid (e.g., this compound).

-

Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled ligand).

-

-

Separation and Detection:

-

Separate the receptor-bound ligand from the free ligand. This can be achieved by methods such as filtration through a glass fiber filter or scintillation proximity assay (SPA).

-

Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each competitor concentration.

-

Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).

-

Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.

-

Conclusion

While this compound is a naturally occurring retinoid, its biological functions appear to be largely indirect, primarily serving as a precursor for the more active 13-cis-retinoic acid, which in turn can isomerize to the potent RAR agonist, all-trans-retinoic acid. Its direct interaction with the key components of the retinoid signaling pathway, such as CRBPs and nuclear receptors, is significantly weaker compared to its all-trans counterpart. The substrate specificity of metabolic enzymes further dictates the biological activity of different retinoid isomers. Understanding these nuanced differences is critical for the rational design and development of novel retinoid-based therapeutics. Further research is warranted to fully elucidate the direct biological roles of this compound and its potential unique contributions to retinoid homeostasis and signaling.

References

- 1. Dual-substrate Specificity Short Chain Retinol Dehydrogenases from the Vertebrate Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat liver cytosolic retinal dehydrogenase: comparison of 13-cis-, 9-cis-, and all-trans-retinal as substrates and effects of cellular retinoid-binding proteins and retinoic acid on activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of 13-cis-retinoic acid to trans-retinoic acid using human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 for desaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of all-trans-retinol dehydrogenase from photoreceptor outer segments, the visual cycle enzyme that reduces all-trans-retinal to all-trans-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate specificities and 13-cis-retinoic acid inhibition of human, mouse and bovine cis-retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of 13-cis retinoic acid-induced gene expression of reactive-resistance genes by thalidomide in glioblastoma tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sav.sk [sav.sk]

- 19. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jfda-online.com [jfda-online.com]

The Discovery and Enduring Significance of 13-cis-Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-cis-retinoic acid, more commonly known as isotretinoin, represents a landmark therapeutic agent in dermatology and has been the subject of extensive research for its potent effects on cellular differentiation, proliferation, and apoptosis. Initially investigated as a potential cancer chemopreventive agent, its profound impact on sebaceous gland biology led to its revolutionary application in the treatment of severe acne. This technical guide provides an in-depth exploration of the discovery and historical significance of 13-cis-retinoic acid research. It details the key experimental findings, presents quantitative data from pivotal clinical trials in structured tables, and outlines the methodologies of seminal experiments. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Context

The journey of 13-cis-retinoic acid from a potential anti-cancer drug to the most effective treatment for severe acne is a compelling narrative in drug development.

-

Early Retinoid Research: The story begins with the broader investigation of retinoids, a class of compounds derived from vitamin A, for their role in cell growth and differentiation. In the 1960s, scientists at Hoffmann-La Roche synthesized 13-cis-retinoic acid.[1]

-

Initial Focus on Oncology: The primary research impetus for 13-cis-retinoic acid was its potential as a cancer chemopreventive agent.[2] The rationale was based on the known ability of retinoids to induce cell differentiation, a process that is often dysregulated in cancer.[3]

-

A Serendipitous Discovery in Dermatology: While its efficacy in cancer treatment proved to be limited in initial studies, a serendipitous discovery in the 1970s shifted its developmental trajectory. Researchers observed that patients in early cancer trials who also had acne experienced a dramatic improvement in their skin condition. This led to a formal investigation of 13-cis-retinoic acid for the treatment of severe, recalcitrant cystic acne.

-

Clinical Trials and FDA Approval: Clinical trials in the late 1970s and early 1980s confirmed its remarkable efficacy in treating severe acne, a condition for which there were few effective treatments at the time.[4] This led to its approval by the U.S. Food and Drug Administration (FDA) in 1982 for this indication.[4]

-

Historical Significance: The introduction of 13-cis-retinoic acid revolutionized the management of severe acne, offering a treatment that could induce long-term remission and, in many cases, a cure. Its development underscored the importance of observational findings in clinical research and the potential for repositioning drugs for new therapeutic indications. However, its use has been tempered by the recognition of significant side effects, most notably its teratogenicity, which has necessitated strict risk management programs.

Mechanism of Action

The therapeutic effects of 13-cis-retinoic acid are multifaceted, primarily targeting the pathophysiology of acne through several key mechanisms:

-

Sebaceous Gland Atrophy and Sebum Reduction: The most striking effect of 13-cis-retinoic acid is its ability to dramatically reduce the size and secretion of sebaceous glands.[5] This is achieved through the induction of apoptosis (programmed cell death) in sebocytes, the cells that make up the sebaceous glands.[6][7] This leads to a profound and sustained decrease in sebum production, a key factor in the development of acne.

-

Induction of Apoptosis in Sebocytes: Research has shown that 13-cis-retinoic acid induces apoptosis in sebocytes through both Retinoic Acid Receptor (RAR)-dependent and independent pathways.[6][7] This sebocyte-specific cell death is a primary contributor to the reduction in sebaceous gland size.

-

Gene Regulation: 13-cis-retinoic acid and its metabolites act as ligands for nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[8] These receptors function as transcription factors, and their activation by retinoids leads to changes in the expression of a wide array of genes involved in cell cycle control, differentiation, and apoptosis.[9]

-

Anti-inflammatory Effects: While the primary mechanism is not fully elucidated, 13-cis-retinoic acid also exhibits anti-inflammatory properties, which contribute to its efficacy in treating inflammatory acne lesions.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of 13-cis-retinoic acid has been extensively documented in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Dose-Response Relationship of 13-cis-Retinoic Acid in the Treatment of Severe Acne

| Dose (mg/kg/day) | Number of Patients | Treatment Duration (weeks) | Mean Reduction in Inflammatory Lesions (%) | Reference |

| 0.05 | 64 | 20 | 79% | [10] |

| 0.1 | 63 | 20 | 80% | [10] |

| 0.2 | 64 | 20 | 84% | [10] |

| 0.1 | 50 | 16 | Not specified | [4] |

| 0.5 | 50 | 16 | Not specified | [4] |

| 1.0 | 50 | 16 | Not specified | [4] |

Table 2: Effect of 13-cis-Retinoic Acid on Sebum Excretion Rate

| Study | Dose (mg/kg/day) | Treatment Duration | Mean Reduction in Sebum Excretion Rate (%) | Reference |

| Jones et al. (1980) | 0.1 - 1.0 | 4 weeks | 75% | [11] |

| King et al. (1982) | Not specified | Not specified | 70% | [12] |

| Goldstein et al. (1982) | Not specified | 1 month | 66% | [13] |

| Goldstein et al. (1982) | Not specified | 3 months | 70% | [13] |

Table 3: Effect of 13-cis-Retinoic Acid on Skin Surface Lipid Composition

| Lipid Component | Change with Treatment | Reference |

| Wax Esters | Decrease | [14] |

| Squalene | Slight Decrease | [14] |

| Cholesterol | Increase | [14] |

| Triglycerides + Free Fatty Acids | Released to skin surface | [15] |

| Cholesterol Esters | Almost entirely sebaceous in origin | [15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments that have been instrumental in elucidating the mechanism of action of 13-cis-retinoic acid.

Human Sebocyte Culture

Objective: To isolate and culture human sebocytes for in vitro studies of the effects of 13-cis-retinoic acid on cell proliferation, differentiation, and apoptosis.

Protocol:

-

Tissue Acquisition: Obtain human facial skin samples, typically from surgical procedures such as facelifts, with appropriate patient consent and ethical approval.

-

Sebaceous Gland Isolation:

-

Separate the epidermis from the dermis using enzymatic digestion (e.g., with dispase).

-

Microdissect sebaceous glands from the dermis under a stereomicroscope.

-

-

Cell Culture:

-

Plate the isolated sebaceous glands or a single-cell suspension derived from them onto a feeder layer of mitomycin-C-treated 3T3 fibroblasts or in a serum-free keratinocyte growth medium.[16][17]

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Sebocytes will grow out from the explants or proliferate from the single-cell suspension.

-

-

Subculture: When the primary cultures reach confluence, subculture the sebocytes by trypsinization.

Apoptosis Assays

Objective: To quantify the induction of apoptosis in sebocytes following treatment with 13-cis-retinoic acid.

A. Annexin V-FITC Staining:

-

Cell Treatment: Culture human sebocytes as described above and treat them with various concentrations of 13-cis-retinoic acid for specified time periods.

-

Staining:

-

Harvest the cells by trypsinization.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/propidium iodide-negative cells are considered to be in the early stages of apoptosis.

B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Cell Treatment and Fixation: Treat and harvest sebocytes as described above. Fix the cells in paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., Triton X-100).

-

Labeling:

-

Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

-

Detection: Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Gene Expression Analysis (Microarray)

Objective: To identify changes in gene expression in cells treated with 13-cis-retinoic acid.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Culture the target cells (e.g., sebocytes, neuroblastoma cells) and treat with 13-cis-retinoic acid.[9]

-

Lyse the cells and extract total RNA using a commercially available kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

cDNA Synthesis and Labeling:

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).

-

-

Hybridization:

-

Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.

-

-

Scanning and Data Analysis:

-

Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot.

-

Normalize the data and perform statistical analysis to identify genes that are significantly upregulated or downregulated in the treated cells compared to untreated controls.[18]

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows in 13-cis-retinoic acid research.

Caption: A simplified diagram of the canonical retinoid signaling pathway.

Caption: A typical experimental workflow for in vitro studies of 13-cis-retinoic acid.

Caption: A conceptual diagram of a potential RAR-independent apoptosis pathway.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. rgd.mcw.edu [rgd.mcw.edu]

- 3. mdpi.com [mdpi.com]

- 4. Isotretinoin therapy for acne: results of a multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene and protein expression profiling during differentiation of neuroblastoma cells triggered by 13-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [13-cis-retinoic acid. Low dosage oral use in acne papulopustulosa. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13-cis retinoic acid and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of 13-cis-retinoic acid on sebum production and Propionibacterium acnes in severe nodulocystic acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. The effect of marked inhibition of sebum production with 13cis-retinoic acid on skin surface lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suppression of sebum secretion with 13-cis-retinoic acid: effect on individual skin surface lipids and implications for their anatomic origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Analysis of altered gene expression profiles in retinoic acid or CpG-treated Sprague-Dawley rats with MNU-induced mammary adenocarcinoma by cDNA macro array - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Pro-Drug: A Technical Guide to 13-cis-Retinol as a Precursor for 13-cis-Retinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-retinoic acid, also known as isotretinoin, is a potent retinoid widely utilized in dermatology and oncology. Its therapeutic efficacy is intrinsically linked to its biosynthesis and mechanism of action. While 13-cis-retinoic acid itself exhibits low binding affinity for nuclear retinoid receptors, it is largely considered a pro-drug that undergoes intracellular conversion to its more active isomer, all-trans-retinoic acid.[1] This technical guide provides a comprehensive overview of the metabolic pathway, enzymatic kinetics, and signaling mechanisms involved in the conversion of 13-cis-retinol to 13-cis-retinoic acid, offering a valuable resource for researchers and professionals in drug development.

The Metabolic Pathway: From Retinol Isomer to Bioactive Acid

The conversion of this compound to 13-cis-retinoic acid is a two-step enzymatic process analogous to the biosynthesis of all-trans-retinoic acid. This pathway involves the sequential oxidation of this compound to 13-cis-retinaldehyde, followed by the irreversible oxidation of 13-cis-retinaldehyde to 13-cis-retinoic acid.

A novel enzymatic pathway for the generation of the precursor this compound has also been identified, involving an enzyme named 13-cis-isomerohydrolase (13cIMH). This enzyme can directly generate this compound from all-trans-retinyl esters, providing an alternative route for the synthesis of 13-cis-retinoids.

The key enzyme families involved in the canonical pathway are:

-

Retinol Dehydrogenases (RDHs): These enzymes catalyze the reversible oxidation of retinols to retinaldehydes. Several RDHs have been identified, and some exhibit activity towards cis-isomers of retinol.

-

Retinaldehyde Dehydrogenases (RALDHs): These enzymes are responsible for the irreversible oxidation of retinaldehydes to their corresponding retinoic acids. Specific RALDHs have been shown to utilize 13-cis-retinaldehyde as a substrate.

Enzyme Kinetics: A Quantitative Look at Conversion Efficiency

The efficiency of the enzymatic reactions in the biosynthesis of 13-cis-retinoic acid is determined by the kinetic parameters of the involved enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. The catalytic efficiency is often expressed as Vmax/Km.

Table 1: Kinetic Parameters of Enzymes in 13-cis-Retinoid Metabolism

| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (Vmax/Km) | Reference |

| Isomerohydrolase | 13cIMH | all-trans-Retinyl Ester | 2.6 | 4.4 x 10⁻⁴ s⁻¹ (kcat) | 1.7 x 10⁻⁴ | |

| Retinaldehyde Dehydrogenases | human RALDH2 | 13-cis-Retinaldehyde | Not specified | Not specified | Same as all-trans- and 9-cis-retinaldehyde | [2] |

| mouse RALDH4 | 13-cis-Retinaldehyde | Not specified | Not specified | 8.24 | [3] |

Signaling Pathways: The Dual Action of 13-cis-Retinoic Acid

The biological effects of 13-cis-retinoic acid are mediated through two primary mechanisms:

-

RAR-Dependent Signaling (via Isomerization): The predominant mechanism involves the intracellular isomerization of 13-cis-retinoic acid to all-trans-retinoic acid.[1] All-trans-retinoic acid is a high-affinity ligand for Retinoic Acid Receptors (RARs). Upon binding, RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This pathway is central to the therapeutic effects of isotretinoin.

-

RAR-Independent Signaling: Emerging evidence suggests that 13-cis-retinoic acid may also exert biological effects through pathways that do not require binding to RARs. These potential mechanisms are still under investigation but may contribute to the diverse clinical profile of the drug.[5]

Experimental Protocols

Protocol 1: In Vitro Retinol Dehydrogenase (RDH) Activity Assay

This protocol outlines a general procedure for measuring the activity of RDHs in converting this compound to 13-cis-retinaldehyde.

Materials:

-

Purified or recombinant RDH enzyme preparation

-

This compound substrate (dissolved in a suitable organic solvent like ethanol or DMSO)

-

NAD⁺ or NADP⁺ cofactor

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺ or NADP⁺, and the RDH enzyme preparation. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the this compound substrate to the reaction mixture.

-

Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product, 13-cis-retinaldehyde, and the remaining substrate, this compound.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Protocol 2: In Vitro Retinaldehyde Dehydrogenase (RALDH) Activity Assay

This protocol describes a method to measure the activity of RALDHs in converting 13-cis-retinaldehyde to 13-cis-retinoic acid.

Materials:

-

Purified or recombinant RALDH enzyme preparation

-

13-cis-retinaldehyde substrate (dissolved in a suitable organic solvent)

-

NAD⁺ cofactor

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with acetic acid)

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the RALDH enzyme preparation. Pre-incubate at the desired temperature (e.g., 37°C).

-

Start the reaction by adding the 13-cis-retinaldehyde substrate.

-

Incubate for a defined period.

-

Terminate the reaction with the quenching solution.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant using HPLC to separate and quantify the product, 13-cis-retinoic acid, and the substrate.

-

Determine the enzyme activity based on the rate of product formation.

Protocol 3: Analysis of Intracellular Isomerization of 13-cis-Retinoic Acid

This protocol allows for the investigation of the conversion of 13-cis-retinoic acid to all-trans-retinoic acid within cultured cells.

Materials:

-

Cultured cells of interest (e.g., sebocytes, cancer cell lines)

-

13-cis-retinoic acid

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., hexane/isopropanol mixture)

-

HPLC system with a UV detector

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with a known concentration of 13-cis-retinoic acid for various time points.

-

At each time point, wash the cells with ice-cold PBS to remove extracellular retinoids.

-

Lyse the cells and extract the intracellular retinoids using an appropriate extraction solvent.

-

Evaporate the solvent and reconstitute the retinoid extract in the HPLC mobile phase.

-

Analyze the extract by HPLC to separate and quantify the intracellular concentrations of 13-cis-retinoic acid and all-trans-retinoic acid.

-

Calculate the extent of isomerization over time.

Conclusion

The conversion of this compound to 13-cis-retinoic acid is a critical step in the biosynthesis of this important therapeutic agent. Understanding the enzymes involved, their kinetic properties, and the subsequent signaling pathways is essential for optimizing existing therapies and developing novel retinoid-based drugs. The primary mechanism of action for 13-cis-retinoic acid appears to be its role as a pro-drug, undergoing intracellular isomerization to the more biologically active all-trans-retinoic acid. However, the potential for RAR-independent effects warrants further investigation. The experimental protocols provided in this guide offer a foundation for researchers to further explore the intricacies of 13-cis-retinoid metabolism and action.

References

- 1. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of 13-cis-Retinol in the Visual Cycle and Phototransduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The canonical visual cycle is a complex enzymatic pathway responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision. While all-trans-retinol is the primary substrate for this cycle, other geometric isomers, including 13-cis-retinol, are present in the retina and can influence visual function. This technical guide provides a comprehensive overview of the role of this compound in the visual cycle and phototransduction. It details the enzymatic processes involving this retinoid, the consequences of its accumulation, and its known interactions with key visual cycle proteins. Furthermore, this guide furnishes detailed experimental protocols for the analysis of retinoids, the assessment of visual cycle enzyme activity, and the electrophysiological evaluation of photoreceptor function, providing a valuable resource for researchers in vision science and drug development.

Introduction to the Visual Cycle and the Emergence of 13-cis-Retinoid Metabolism

The vertebrate visual cycle is a series of enzymatic reactions that occur in the retinal pigment epithelium (RPE) and photoreceptor cells, ensuring a constant supply of 11-cis-retinal to the opsins. The cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal upon light absorption, triggering the phototransduction cascade. To regenerate the visual pigment, all-trans-retinal is reduced to all-trans-retinol in the photoreceptors, transported to the RPE, and then converted back to 11-cis-retinal through a series of enzymatic steps before being transported back to the photoreceptors.

While the "straight" pathway involving all-trans isomers is well-established, the presence and metabolism of other retinoid isomers, such as this compound, add another layer of complexity. 13-cis-retinoids are naturally occurring isomers and can also arise from the metabolism of therapeutic compounds like isotretinoin (13-cis-retinoic acid). Understanding the fate and function of this compound within the intricate machinery of the visual cycle is crucial for a complete picture of retinal metabolism and for developing therapies that target this pathway.

The Biochemical Pathway of this compound in the Retina